molecular formula C18H16FN3O3 B11324586 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11324586
M. Wt: 341.3 g/mol
InChI Key: ZLMWDJCDGYQESN-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group.

    Coupling with the propanamide moiety: The final step involves coupling the oxadiazole intermediate with a propanamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H16FN3O3/c1-11-7-9-13(10-8-11)17-21-18(22-25-17)20-16(23)12(2)24-15-6-4-3-5-14(15)19/h3-10,12H,1-2H3,(H,20,22,23)

InChI Key

ZLMWDJCDGYQESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

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